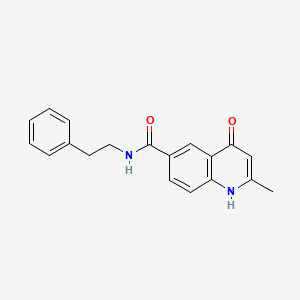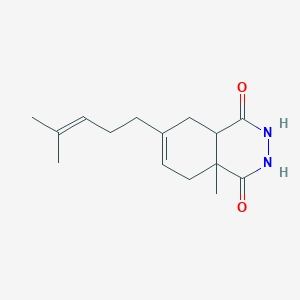![molecular formula C19H25NO5S B5038078 methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate](/img/structure/B5038078.png)
methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a thienamycin derivative and is structurally related to other antibiotics such as penicillin and cephalosporin.
Mecanismo De Acción
The mechanism of action of methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate involves the inhibition of bacterial cell wall synthesis. This compound binds to the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. By inhibiting this enzyme, the compound prevents the formation of a stable cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated by animals. It does not have any significant effects on biochemical and physiological parameters such as blood pressure, heart rate, and body temperature. However, further studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate in lab experiments is its broad-spectrum activity against various bacterial strains. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations is its limited solubility in aqueous solutions, which may affect its efficacy in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate. One possible direction is to explore its potential as a treatment for bacterial infections in humans. Another direction is to investigate its potential as a pesticide for agricultural applications. Additionally, further studies are needed to determine its environmental impact and potential for bioremediation of polluted sites. Finally, the synthesis of analogs of this compound may lead to the discovery of more potent and effective antibacterial agents.
Métodos De Síntesis
Methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis begins with the preparation of 3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thiophenone, which is then reacted with methyl 5-bromo-2-pentanoate in the presence of a base. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
Methyl 5-[3-(acetyloxy)-4-(benzoylamino)tetrahydro-2-thienyl]pentanoate has potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has shown promising results in the treatment of bacterial infections, particularly those caused by drug-resistant bacteria. In agriculture, it can be used as a pesticide to control plant diseases caused by bacteria. In environmental science, it can be used to degrade pollutants in soil and water.
Propiedades
IUPAC Name |
methyl 5-(3-acetyloxy-4-benzamidothiolan-2-yl)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5S/c1-13(21)25-18-15(20-19(23)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(22)24-2/h3-5,8-9,15-16,18H,6-7,10-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEAODUKPHUVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CSC1CCCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-methoxyphenyl)-9-{[2-(methylthio)-3-pyridinyl]carbonyl}-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B5037998.png)

![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5038023.png)

![N-(4-chloro-3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)-2-nitrobenzamide](/img/structure/B5038036.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-2-furamide](/img/structure/B5038047.png)
![2-[(4-chlorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5038048.png)
![1-ethyl-4-{3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B5038056.png)

![5-methyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5038072.png)
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine oxalate](/img/structure/B5038079.png)
![4-ethoxy-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5038091.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5038103.png)